6'-N-Acetylglucosaminyllactose

Übersicht

Beschreibung

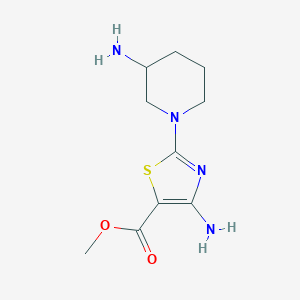

6’-N-Acetylglucosaminyllactose is an oligosaccharide that has been found in goat milk . It is recognized for its prebiotic and anti-infective properties . It is available from certain biolabs .

Synthesis Analysis

The synthesis of 6’-N-Acetylglucosaminyllactose involves the use of an enzyme called β-N-acetylglucosaminidase . This enzyme was used for the synthesis of lacto-N-triose II, which is contained in human milk. By reverse hydrolysis reaction, lacto-N-triose II and its positional isomer were synthesized from lactose and D-N-acetylglucosamine in 0.21% and 0.15% yield, respectively .Molecular Structure Analysis

The molecular structure of 6’-N-Acetylglucosaminyllactose is represented by the formula C20H35NO16 . Its molecular weight is 545.49 . The InChI key for this compound is XUKPSCNNYKSPHN-AXIOKSCWSA-N .Wissenschaftliche Forschungsanwendungen

Biosynthesis of Blood Group Antigens

6'-N-Acetylglucosaminyllactose plays a role in the biosynthesis of blood group antigens. Specifically, a study identified a beta 1-6N-acetylglucosaminyltransferase in hog gastric mucosa capable of synthesizing branch points in branched lactosaminoglycans, which are structures related to blood group I antigenic structures (Piller et al., 1984).

Coupled Poly-N-acetyllactosamine Synthesis

A study on the association of beta-1,3-N-acetylglucosaminyltransferase 1 and beta-1,4-galactosyltransferase 1, which are enzymes involved in the synthesis of poly-N-acetyllactosamine, a carbohydrate polymer, indicates the involvement of N-acetylglucosaminyllactose related structures. This research provides insight into the regulation of poly-N-acetyllactosamine production (Lee et al., 2009).

Genomic Organization of Sulfotransferase Gene Family

Research on the genomic organization of the galactose/N-acetylgalactosamine/N-acetylglucosamine 6-O-sulfotransferase gene family, which is involved in the transfer of sulfate to N-acetylglucosamine in nascent glycoproteins, reveals important information on the functional roles of these genes (Hemmerich et al., 2001).

Role in Bacterial Metabolism

6'-N-Acetylglucosaminyllactose-related compounds like N-acetylglucosamine play a significant role in bacterial metabolism. A study on Streptococcus mutans showed the importance of N-acetylglucosamine in bacterial growth and pathogenic potential (Moye et al., 2014).

Inhibitors in Enzymatic Transfer Processes

Studies on the synthesis of novel donor mimetics of UDP-Gal, UDP-GlcNAc, and UDP-GalNAc suggest the potential of these compounds, including structures similar to 6'-N-Acetylglucosaminyllactose, as transferase inhibitors (Schäfer & Thiem, 2000).

Microbial Production of N-Acetylglucosamine

Research on the microbial production of N-acetylglucosamine, which shares structural similarities with 6'-N-Acetylglucosaminyllactose, highlights the metabolic engineering strategies for enhanced production of this amino sugar, which has applications in the nutraceutical and pharmaceutical industries (Wang et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)10(25)6(2-22)35-19(9)33-4-8-11(26)13(28)16(31)20(36-8)37-17-7(3-23)34-18(32)15(30)14(17)29/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10-,11+,12-,13+,14-,15-,16?,17-,18?,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKPSCNNYKSPHN-AXIOKSCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H](C([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-N-Acetylglucosaminyllactose | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)

![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)

![3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1434398.png)

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B1434402.png)

![N-methyl-1-(7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434404.png)

![1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1434410.png)